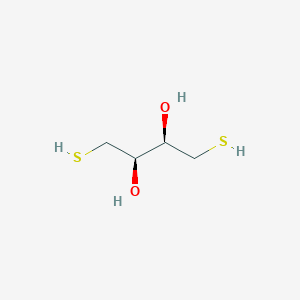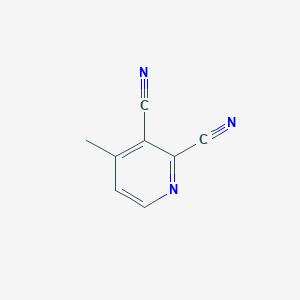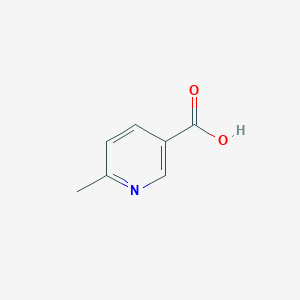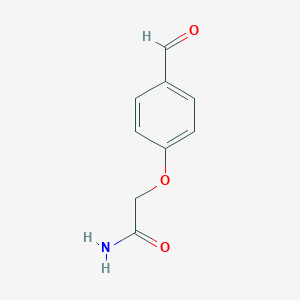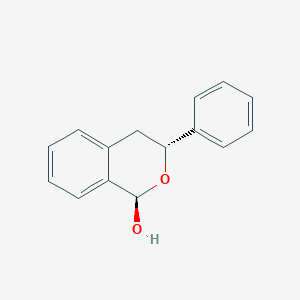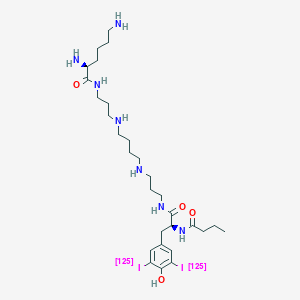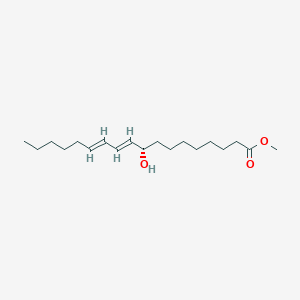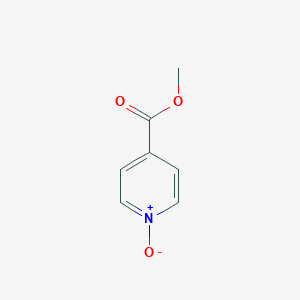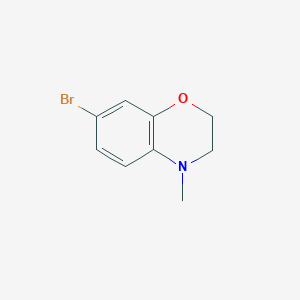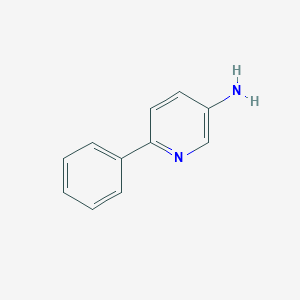![molecular formula C10H10N2O2 B143036 1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)propan-1-one CAS No. 137538-56-8](/img/structure/B143036.png)
1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)propan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BHIP and is a benzimidazole derivative. BHIP has been studied for its various properties, including its synthesis, mechanism of action, biochemical and physiological effects, and future directions.
Mecanismo De Acción
BHIP exerts its effects by modulating various signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways. BHIP has been shown to inhibit the activity of various enzymes, including topoisomerase I and II, and histone deacetylase, which are involved in cancer cell proliferation and survival.
Efectos Bioquímicos Y Fisiológicos
BHIP has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis in various cell types. BHIP has also been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BHIP has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, BHIP has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Direcciones Futuras
BHIP has several potential future directions, including its use as a therapeutic agent for cancer and neurodegenerative disorders. Further studies are needed to determine the optimal dosage, administration route, and toxicity of BHIP. BHIP can also be modified to improve its pharmacokinetic and pharmacodynamic properties, such as its bioavailability and target specificity.
Conclusion:
In conclusion, 1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)propan-1-one is a promising compound with potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders. BHIP has been studied for its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to determine the optimal use of BHIP as a therapeutic agent.
Métodos De Síntesis
BHIP can be synthesized by various methods, including the reaction of 5-nitro-1H-benzo[d]imidazole with ethyl acetoacetate in the presence of a base, followed by the reduction of the nitro group to an amino group using hydrogen gas and palladium on carbon catalyst. The resulting amino compound is then subjected to a Mannich reaction with formaldehyde and a suitable amine to obtain BHIP.
Aplicaciones Científicas De Investigación
BHIP has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. Studies have shown that BHIP has anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. BHIP has also been studied for its neuroprotective effects by reducing oxidative stress and inflammation in neurodegenerative disorders such as Alzheimer's disease.
Propiedades
Número CAS |
137538-56-8 |
|---|---|
Nombre del producto |
1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)propan-1-one |
Fórmula molecular |
C10H10N2O2 |
Peso molecular |
190.2 g/mol |
Nombre IUPAC |
1-(5-hydroxy-1H-benzimidazol-4-yl)propan-1-one |
InChI |
InChI=1S/C10H10N2O2/c1-2-7(13)9-8(14)4-3-6-10(9)12-5-11-6/h3-5,14H,2H2,1H3,(H,11,12) |
Clave InChI |
CRFFVDFBQQHRRM-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=C(C=CC2=C1N=CN2)O |
SMILES canónico |
CCC(=O)C1=C(C=CC2=C1N=CN2)O |
Sinónimos |
1-Propanone,1-(5-hydroxy-1H-benzimidazol-4-yl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



